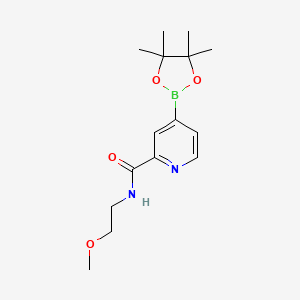
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene, and the process involves C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives .
Aplicaciones Científicas De Investigación
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 has several scientific research applications, including:
Medicinal Chemistry: It has been studied as a potent inhibitor of KDR kinase, which is involved in angiogenesis.
Biological Studies: The compound has shown promise in various biological assays, including antimicrobial and anti-inflammatory activities.
Industrial Applications: Thiazole derivatives, including this compound, are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 involves its interaction with specific molecular targets. For instance, as a KDR kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting angiogenesis. This interaction is facilitated by the unique conformational preference and binding mode of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine: This compound has similar structural features and has been studied for its potential therapeutic applications.
4-(Pyridin-4-yl)thiazol-2-amine: Another thiazole derivative with applications in medicinal chemistry.
Uniqueness
N-(1,3-Thiazol-2-yl)pyridin-2-amine 22 is unique due to its potent inhibitory activity against KDR kinase, which is not commonly observed in other similar compounds. Its low molecular weight and selective binding make it a valuable compound for further research and development in medicinal chemistry .
Propiedades
Número CAS |
479611-88-6 |
|---|---|
Fórmula molecular |
C16H19N5O2S2 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
2-[[4-[(4-methylsulfonylpiperidin-1-yl)methyl]pyridin-2-yl]amino]-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C16H19N5O2S2/c1-25(22,23)14-3-6-21(7-4-14)11-12-2-5-18-15(8-12)20-16-19-10-13(9-17)24-16/h2,5,8,10,14H,3-4,6-7,11H2,1H3,(H,18,19,20) |
Clave InChI |
MAUCYALFIUOTRM-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CCN(CC1)CC2=CC(=NC=C2)NC3=NC=C(S3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13993737.png)
![2-Phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B13993743.png)








